N-(4-chlorophenyl)-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide
Overview
Description
N-(4-chlorophenyl)-1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C22H16ClN3O2 and its molecular weight is 389.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Antibacterial and Antifungal Activities : Compounds similar to the queried chemical, involving quinazolinone and thiazolidinone structures, have been synthesized and screened for their antibacterial and antifungal activities. These activities were tested against a range of microorganisms including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, among others (Desai, Dodiya, & Shihora, 2011).
Synthesis and Chemical Properties
- Novel Synthesis and Reactions : Research has focused on the synthesis and reactions of pyrazolyl-substituted tetrahydrothieno[2,3-c]isoquinoline derivatives, which are structurally related to the queried compound. This involves the treatment of isoquinolinecarboxamide with various reagents to obtain different heterocyclic compounds (Zaki, Kamal El Dean, Abd El Monem, & Seddik, 2016).
- Crystal Structure Analysis : Studies have been conducted to analyze the crystal structure of similar compounds, which helps in understanding their chemical properties and potential applications. For instance, a study of a compound with a 4-chlorophenyl ring inclined to the pyridine ring of the isoquinoline group provides insights into molecular interactions and configurations (Mague, Al-Taifi, Mohamed, Akkurt, & Bakhite, 2017).
Biological Activity and Pharmacology
- Anti-Inflammatory and Analgesic Properties : Similar 4-oxoquinazoline derivatives have been synthesized and screened for their potential anti-inflammatory and analgesic activities (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
- Role in Autophagy and Apoptosis : Some studies have explored the role of related compounds in cellular processes like autophagy and apoptosis. For example, PK11195, a compound structurally related to the queried chemical, has been shown to enhance apoptotic cell death in cellular models and modulate intracellular Ca2+ signaling https://consensus.app/papers/modulation-signalling-hela-cells-cell-death-enhancer-campanella/1daac5b1a81c5687a991e0b4d117d220/?utm_source=chatgpt" target="_blank">(Gastaldello, Callaghan, Gami, & Campanella, 2010; Campanella, Szabadkai, & Rizzuto, 2008)
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-15-8-10-16(11-9-15)25-21(27)20-14-26(13-17-5-3-4-12-24-17)22(28)19-7-2-1-6-18(19)20/h1-12,14H,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACNXQANRPTSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128843 | |
Record name | N-(4-Chlorophenyl)-1,2-dihydro-1-oxo-2-(2-pyridinylmethyl)-4-isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303995-33-7 | |
Record name | N-(4-Chlorophenyl)-1,2-dihydro-1-oxo-2-(2-pyridinylmethyl)-4-isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303995-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-1,2-dihydro-1-oxo-2-(2-pyridinylmethyl)-4-isoquinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601128843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.